Dovitinib lactate

Übersicht

Beschreibung

Dovitiniblactat ist ein oral aktives kleines Molekül, das eine potente inhibitorische Aktivität gegen mehrere Rezeptortyrosinkinasen (RTKs) zeigt, die am Tumorwachstum und der Angiogenese beteiligt sind. Es ist besonders wirksam bei der Hemmung von Kinasen, die mit verschiedenen Krebsarten in Verbindung stehen, einschließlich akuter myeloischer Leukämie und multiplem Myelom .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dovitiniblactat umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und in speziellen Forschungsveröffentlichungen und Patenten detailliert beschrieben .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dovitiniblactat erfolgt typischerweise durch großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um pharmazeutische Standards zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dovitinib lactate involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and detailed in specific research publications and patents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Chemical Reactions and Interactions

-

Binding to DNA Dovitinib can bind to DNA, as evidenced by an increase in fluorescence at 510 nm when DNA is added to dovitinib . It increases the DNA melting temperature, indicating stabilization of the DNA double helix . Molecular modeling suggests that dovitinib can fit into the minor groove of DNA .

-

Inhibition of Topoisomerases As a DNA binder, dovitinib inhibits topoisomerase IIα, an enzyme involved in DNA processing . It was tested for its ability to inhibit topoisomerase I, utilizing a gel assay .

-

ATPase Activity Dovitinib does not inhibit pyruvate kinase or lactate dehydrogenase . This was confirmed by observing the rapid oxidation of NADH in experiments where ADP was added to assay mixtures containing dovitinib .

-

Inhibition of Kinases Dovitinib inhibits multiple kinases, including FGFR3, FGFR1, PDGFRβ, and VEGFR1-3 . The inhibitory concentration (IC50) values for the inhibition of RTKs by Dovitinib are determined in time-resolved fluorescence (TRF) or radioactive format, measuring the inhibition by Dovitinib of phosphate transfer to a substrate by the respective enzyme .

Metabolic Stability

-

In Vitro Assessment The metabolic stability of dovitinib can be assessed using in vitro methods such as UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry) . This method can quantify dovitinib levels in human liver microsomes (HLMs) .

-

In Silico Prediction Computational tools like StarDrop, which incorporates DEREK and WhichP450 software, can predict the metabolic stability of dovitinib and identify potential structural alerts . The composite site lability (CSL) value, which estimates the metabolic lability, can also be determined using these tools .

Impact on Cellular Processes

-

Chemokine and VEGF Production Dovitinib can inhibit the production of chemokines CCL2 and CCL5, as well as vascular endothelial growth factor (VEGF) . This was observed in co-cultures of breast cancer cells (MDA-MB-231) and cancer-associated fibroblasts (CAFs) . Dovitinib significantly reduces the mRNA expression levels of CCL2 and CCL5, especially in CAFs .

-

Tyrosine Kinase Receptors Dovitinib blocks the CAFs-induced invasion of breast cancer cells by targeting multiple tyrosine kinase receptors .

Wissenschaftliche Forschungsanwendungen

Renal Cell Carcinoma

Dovitinib lactate has been extensively studied in patients with renal cell carcinoma. A phase II clinical trial indicated that dovitinib administered at a dose of 500 mg daily for five days followed by two days off showed a favorable progression-free survival (PFS) compared to historical controls . The study reported that 41% of patients experienced some degree of tumor regression, highlighting its potential effectiveness in this patient population .

Advanced Breast Cancer

In another study focused on advanced breast cancer, dovitinib was evaluated for its safety and efficacy. Although the objective response rate was modest, with few complete responses observed, the drug demonstrated a significant impact on tumor growth rates, suggesting a potential role in managing this type of cancer .

Combination Therapies

Dovitinib has also been explored in combination with other chemotherapeutic agents. For instance, studies have shown that when dovitinib is combined with gemcitabine or carboplatin, it can enhance the anticancer effects compared to monotherapy . However, challenges with tolerability and dose-limiting toxicities have been noted, necessitating careful monitoring during treatment .

Case Study 1: Tumor Regression in Renal Cell Carcinoma

A notable case involved a patient with metastatic renal cell carcinoma who exhibited a partial response to dovitinib after four cycles of treatment. The patient demonstrated a significant decrease in tumor size and improved symptoms related to cancer pain. This case underscores the potential for dovitinib to induce meaningful clinical responses even in advanced disease settings .

Case Study 2: Advanced Breast Cancer Response

In a cohort study involving patients with advanced breast cancer, one patient achieved a complete response while others showed stable disease or partial responses. The overall disease control rate was approximately 52%, indicating that dovitinib may be beneficial for certain subsets of patients within this population .

Pharmacodynamics and Safety Profile

The pharmacodynamics of this compound involve complex interactions with various signaling pathways. Biomarkers such as FGF23 and VEGF levels have been monitored during treatment to assess target inhibition . The safety profile indicates that while some patients experience significant benefits, others may encounter adverse events such as neutropenia and fatigue, necessitating dose adjustments or treatment discontinuation .

Wirkmechanismus

Dovitinib lactate exerts its effects by inhibiting multiple RTKs, including those in the fibroblast growth factor (FGF) pathway, vascular endothelial growth factor (VEGF) pathway, and platelet-derived growth factor (PDGF) pathway. This inhibition disrupts the signaling pathways involved in tumor cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and increased tumor cell apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sunitinib: Ein weiterer RTK-Inhibitor, der in der Krebstherapie eingesetzt wird.

Sorafenib: Hemmt mehrere Kinasen, die am Tumorwachstum und der Angiogenese beteiligt sind.

Pazopanib: Zielt auf VEGF- und PDGF-Rezeptoren, ähnlich wie Dovitiniblactat

Einzigartigkeit

Dovitiniblactat ist einzigartig in seiner Fähigkeit, eine breitere Palette von RTKs zu hemmen als andere ähnliche Verbindungen. Diese breit gefächerte Hemmung macht es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krebsarten mit unterschiedlichen Kinaseprofilen .

Biologische Aktivität

Dovitinib lactate, also known as TKI258, is an orally active multi-kinase inhibitor that has been extensively studied for its biological activity, particularly in the context of cancer treatment. This article delves into its mechanisms of action, efficacy in various cancer types, and relevant case studies.

Dovitinib exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. Key targets include:

- Fibroblast Growth Factor Receptors (FGFRs)

- Vascular Endothelial Growth Factor Receptors (VEGFRs)

- Platelet-Derived Growth Factor Receptors (PDGFRs)

These targets are crucial for angiogenesis and the proliferation of cancer cells. Dovitinib's ability to inhibit these pathways contributes to its anticancer effects.

Topoisomerase Inhibition

Dovitinib has also been shown to inhibit topoisomerases, which are enzymes critical for DNA replication and repair. Specifically, it acts as a poison for both topoisomerase I and II, leading to the induction of double-strand DNA breaks in cancer cells. This mechanism enhances its cytotoxic effects, particularly in leukemia cells .

Efficacy in Cancer Treatment

Dovitinib has been evaluated in several clinical trials across various cancer types. Below is a summary of its performance in key studies:

Case Studies

- Renal Cell Carcinoma : A study involving a validated tumorgraft model revealed that dovitinib inhibited RCC tumor growth effectively. This model mimicked human tumor genetics and sensitivities, providing a robust platform for evaluating dovitinib's efficacy against RCC .

- Advanced Melanoma : In patients with advanced melanoma resistant to standard therapies, dovitinib was administered at doses ranging from 200 to 500 mg/day. Dynamic contrast-enhanced MRI indicated a significant reduction in tumor vascularity, correlating with FGFR and VEGFR inhibition as evidenced by decreased phosphorylation levels in tumor biopsies .

Pharmacodynamics and Safety Profile

Dovitinib's pharmacodynamic properties have been assessed through various biomarkers. In clinical trials, plasma levels of FGF23, VEGF, and PDGF were monitored to evaluate target inhibition. The results indicated that dovitinib effectively modulated these biomarkers, suggesting its potential utility in personalized medicine approaches for cancer therapy .

Eigenschaften

IUPAC Name |

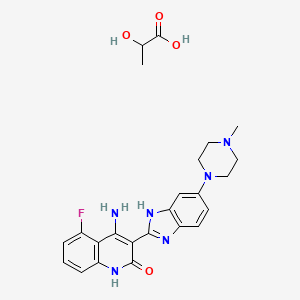

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHDKBOBHHFLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692737-80-7 | |

| Record name | Dovitinib lactate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOVITINIB LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.